molecular formula C16H8F12N2 B3204539 (S)-4,4',6,6'-Tetrakis(trifluoromethyl)-[1,1'-biphenyl]-2,2'-diamine CAS No. 1037800-51-3

(S)-4,4',6,6'-Tetrakis(trifluoromethyl)-[1,1'-biphenyl]-2,2'-diamine

Cat. No.: B3204539
CAS No.: 1037800-51-3
M. Wt: 456.23 g/mol
InChI Key: JIEDEAIODWKRSB-UHFFFAOYSA-N
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Description

(S)-4,4',6,6'-Tetrakis(trifluoromethyl)-[1,1'-biphenyl]-2,2'-diamine is a chiral biphenyl-derived diamine characterized by four trifluoromethyl (-CF₃) groups at the 4,4',6,6' positions and amino (-NH₂) groups at the 2,2' positions. Its enantiomeric purity (≥99% ee) and high chemical purity (≥98%) make it valuable in asymmetric synthesis, chiral materials, and advanced polymer systems . The -CF₃ groups enhance thermal stability, hydrophobicity, and electron-withdrawing properties, which are critical for applications in organic electronics and high-performance polyimides .

Properties

IUPAC Name

2-[2-amino-4,6-bis(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F12N2/c17-13(18,19)5-1-7(15(23,24)25)11(9(29)3-5)12-8(16(26,27)28)2-6(4-10(12)30)14(20,21)22/h1-4H,29-30H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEDEAIODWKRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C2=C(C=C(C=C2N)C(F)(F)F)C(F)(F)F)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,4’,6,6’-Tetrakis(trifluoromethyl)-[1,1’-biphenyl]-2,2’-diamine typically involves multiple steps, starting from commercially available precursors. One common approach is the coupling of two aromatic rings followed by the introduction of trifluoromethyl groups through electrophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Hydrogenation of α-Aryl Enamides

  • Substrates : α-Aryl enamides (e.g., α-dehydroamino acid esters).

  • Conditions : H₂ (1–50 atm), Rh or Ru catalysts, room temperature.

  • Performance :

    • Enantiomeric excess (ee): >95% .

    • Turnover frequency (TOF): Up to 1,200 h⁻¹.

Hydrogenation of α-Dehydroamino Acid Esters

  • Example : Methyl (Z)-α-acetamidocinnamate.

  • Catalyst : Rhodium complex with TF-BIPHAM-derived ligands.

  • Outcome :

    • Conversion: 99% in 12 hours.

    • ee: 98% (R-configuration) .

Ligand Formation via Coupling Reactions

TF-BIPHAM undergoes coupling with electrophiles to generate tridentate hydrogen-bond donors for phase-transfer catalysis (PTC):

Urea Coupling

  • Reagents : 3,5-Bis(trifluoromethyl)phenyl isocyanate.

  • Conditions : Anhydrous THF, 0–25°C.

  • Product : N-Alkyl bis-urea derivatives (e.g., catalyst (S)-1).

    • Yield : 48–52% .

    • Application : Solubilizes alkali fluorides (KF, CsF) for enantioselective fluorinations .

Thiourea Formation

  • Reagents : 3,5-Bis(trifluoromethyl)phenyl isothiocyanate.

  • Conditions : THF, room temperature, 48 hours.

  • Product : Thiourea derivatives (e.g., (Sa)-1d).

    • Yield : 89% .

Reductive Amination and Alkylation

TF-BIPHAM derivatives are synthesized via reductive amination and alkylation:

N-Monoalkylation

  • Reagents : Iodoethane (EtI), K₂CO₃.

  • Conditions : DMF, 60°C, 24 hours.

  • Product : N-Ethylated TF-BIPHAM derivatives.

    • Yield : 60–65% .

Suzuki-Miyaura Cross-Coupling

  • Substrates : 3,5-Dibromoaniline and 3,5-bis(trifluoromethyl)phenyl boronic acid.

  • Catalyst : Pd(PPh₃)₄.

  • Product : Terphenyl aniline intermediates.

    • Yield : 85% .

Comparative Analysis with Analogous Catalysts

TF-BIPHAM outperforms non-fluorinated analogs due to enhanced electron-withdrawing effects and steric bulk:

Catalyst Substrate ee (%) BET Surface Area (m²/g)
TF-BIPHAM-derived bis-urearac-2-Chloro-1,2-diphenylethane86–94
Non-fluorinated BINAM ureaSame substrate70–78
TF-BIPHAM-Pd complexAllylic alkylation92

Table 1: Hydrogenation Performance

Substrate Catalyst ee (%) Conversion (%)
α-Aryl enamideRh-TF-BIPHAM9599
α-Dehydroamino acid esterRu-TF-BIPHAM9899

Mechanistic Insights

  • Electron-Withdrawing Effects : Trifluoromethyl groups enhance ligand electrophilicity, stabilizing transition states in asymmetric catalysis .

  • Steric Bulk : The 4,4',6,6'-substitution pattern creates a rigid chiral pocket, favoring substrate binding in specific configurations .

Scientific Research Applications

Introduction to (S)-4,4',6,6'-Tetrakis(trifluoromethyl)-[1,1'-biphenyl]-2,2'-diamine

This compound, also known as TF-BIPHAM, is a chiral diamine with significant applications in asymmetric synthesis and catalysis. Its unique structure, featuring multiple trifluoromethyl groups, enhances its reactivity and selectivity in various chemical reactions. This article explores the scientific research applications of TF-BIPHAM, highlighting its role in asymmetric hydrogenation and other catalytic processes.

Structure

The compound features a biphenyl backbone with four trifluoromethyl groups that contribute to its lipophilicity and electron-withdrawing properties. This structural configuration is crucial for its function as a ligand in various catalytic reactions.

Asymmetric Hydrogenation

One of the primary applications of TF-BIPHAM is in asymmetric hydrogenation reactions. The compound has been utilized effectively as a chiral ligand in the hydrogenation of α-aryl enamides and α-dehydroamino acid esters. The resolved form of TF-BIPHAM has demonstrated high enantioselectivity, making it a valuable tool for producing optically active compounds.

Case Study: Enantioselective Hydrogenation

In a study published in Organic Letters, researchers demonstrated that using TF-BIPHAM as a ligand with bis(aminophosphine) complexes resulted in enantioselective hydrogenation with yields exceeding 90% ee (enantiomeric excess) for various substrates . This application showcases the compound's potential to facilitate the synthesis of pharmaceuticals and agrochemicals.

Catalytic Applications

TF-BIPHAM has also been explored for its catalytic properties beyond hydrogenation. Its ability to stabilize transition states and enhance reaction rates makes it suitable for various catalytic transformations.

Table: Summary of Catalytic Applications

Reaction TypeSubstrate TypeYield (%)Enantioselectivity (%)
Asymmetric Hydrogenationα-Aryl enamides>90>90
C-C Coupling ReactionsAryl halides8580
Michael Additionsα,β-Unsaturated carbonyl compounds7585

Mechanistic Insights

The mechanism by which TF-BIPHAM facilitates asymmetric hydrogenation involves the formation of a metal-ligand complex that selectively interacts with one enantiomer of the substrate. The trifluoromethyl groups play a critical role in stabilizing the transition state and enhancing the overall reactivity of the complex.

Research Findings on Mechanism

Studies indicate that the electron-withdrawing nature of trifluoromethyl groups leads to increased acidity of adjacent protons, promoting favorable interactions during catalysis. This effect is particularly pronounced in reactions involving electron-rich substrates .

Mechanism of Action

The mechanism of action of (S)-4,4’,6,6’-Tetrakis(trifluoromethyl)-[1,1’-biphenyl]-2,2’-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Thermal Properties

The following table compares key attributes of the target compound with analogous diamines and related structures:

Compound Name Substituents Molecular Weight (g/mol) HOMO (eV) Thermal Stability (TGA, °C) Key Applications
(S)-4,4',6,6'-Tetrakis(trifluoromethyl)-[1,1'-biphenyl]-2,2'-diamine -CF₃ (4,4',6,6'), -NH₂ (2,2') ~552.2* N/A† >300‡ Chiral ligands, OLEDs, polyimides
2,2'-Bis((1H,1H,2H,2H-perfluorodecyl)thio)[1,1'-biphenyl]-4,4'-diamine (BPFBD) -S(CF₂)₈CF₃ (2,2'), -NH₂ (4,4') ~1,200 N/A >400 High-temperature-resistant polymers
N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD) Naphthyl, phenyl, -NH₂ 588.7 -5.2 ~250 OLED hole-transport layers
2,2',6,6'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine -CH₃ (2,2',6,6'), -NH₂ (4,4') 296.4 N/A ~200 Polymer crosslinkers, dyes
Tetrakis(2,4-di-tert-butylphenyl)[1,1'-biphenyl]-4,4'-diylbis(phosphonite) -P(O)(OC₆H₃(t-Bu)₂) (4,4'), tert-butylphenyl 1,035.4 N/A >250 Antioxidants, stabilizers in polymers

*Estimated based on molecular formula. ‡Inferred from thermal stability trends in fluorinated polyimides .

Key Observations:

Electron-Withdrawing Effects : The -CF₃ groups in the target compound lower HOMO energy levels compared to NPD (-5.2 eV) and TPD, enhancing hole-injection efficiency in OLEDs. However, exact HOMO values require experimental validation .

Thermal Stability : The target compound outperforms NPD and tetramethyl derivatives due to the robustness of C-F bonds and steric protection from -CF₃ groups .

Chirality : Unlike BPFBD or NPD, the (S)-enantiomer enables applications in asymmetric catalysis and chiral polymer matrices .

Performance in Polyimides

The target compound’s -CF₃ groups reduce polymer chain packing density, yielding polyimides with high optical transparency (>90% at 450 nm) and low dielectric constants (<2.5). In contrast, spirobifluorene-based diamines (e.g., 4,4′-((3,3,3′,3′-tetramethylspirobi[indene]-6,6′-diyl)bis(oxy))bis(3-(trifluoromethyl)aniline)) offer higher rigidity but lower solubility .

Biological Activity

(S)-4,4',6,6'-Tetrakis(trifluoromethyl)-[1,1'-biphenyl]-2,2'-diamine is a complex organic compound notable for its unique structural features, including multiple trifluoromethyl groups that enhance its lipophilicity and stability. This compound has garnered attention in various fields of research due to its potential biological activities and applications.

Chemical Structure and Properties

  • Molecular Formula : C16H8F12N2
  • Molecular Weight : 456.23 g/mol
  • CAS Number : 1037800-51-3

The presence of trifluoromethyl groups significantly influences the compound's chemical reactivity and interaction with biological systems. These groups increase the compound's hydrophobic character, allowing it to interact with lipid membranes and hydrophobic regions of proteins effectively.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The trifluoromethyl groups facilitate its binding to specific molecular targets within cells, potentially altering signaling pathways and biological functions.

Key Mechanistic Insights:

  • Enzyme Modulation : The compound can act as an inhibitor or activator of various enzymes depending on the context. Its interaction with hydrophobic pockets in enzymes may lead to conformational changes that affect their activity.
  • Receptor Interaction : It may influence receptor-mediated pathways by altering ligand-receptor dynamics through competitive or non-competitive inhibition.

Research Findings

Recent studies have explored the compound's potential applications in medicinal chemistry and pharmacology:

  • Antibacterial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against various strains including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the biphenyl structure can enhance or diminish biological activity. For example, the introduction of additional electron-withdrawing groups has been shown to affect enzyme inhibition potency .
  • Cellular Effects : Studies have demonstrated that this compound can induce distinct cellular responses related to microtubule stabilization. The fluorinated derivatives have been linked to enhanced stability of microtubules in cellular assays .

Case Study 1: Antibacterial Efficacy

In a study published in ACS Publications, a series of compounds derived from this compound were tested for their ability to inhibit bacterial growth. The results indicated that certain derivatives showed submicromolar inhibition against bacterial Sfp-PPTase without affecting human cell viability .

Case Study 2: Microtubule Stabilization

Research conducted on the effects of fluorinated biphenyl compounds demonstrated their ability to stabilize microtubules in neuronal models. This stabilization was characterized by increased levels of acetylated α-tubulin without altering total tubulin levels .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundAntibacterial; Microtubule stabilizationMultiple trifluoromethyl groups enhancing lipophilicity
1,2-Cyclohexane dicarboxylic acid diisononyl esterPlasticizerNo significant biological activity
Ringer’s lactate solutionElectrolyte replacementUsed for fluid replacement

Q & A

Basic: What are the recommended methods for synthesizing (S)-4,4',6,6'-Tetrakis(trifluoromethyl)-[1,1'-biphenyl]-2,2'-diamine with high enantiomeric purity?

The synthesis of this chiral diamine typically involves asymmetric catalysis or resolution techniques to achieve high enantiomeric excess (e.g., 99% ee). Key steps include:

  • Chiral resolution : Use chiral stationary phase (CSP) HPLC or enzymatic resolution to separate enantiomers .
  • Asymmetric cross-coupling : Employ palladium-catalyzed Suzuki-Miyaura reactions with enantioselective ligands (e.g., BINAP derivatives) to control stereochemistry .
  • Purification : Recrystallization in polar aprotic solvents (e.g., THF/hexane mixtures) to enhance purity.

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

Essential methods include:

  • Chiral HPLC : To quantify enantiomeric excess (99% ee confirmed via CSP columns) .
  • NMR spectroscopy : 1H^{1}\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR to verify substituent positions and trifluoromethyl group integration .
  • X-ray crystallography : For absolute stereochemical confirmation and solid-state packing analysis .
  • Mass spectrometry (HRMS) : To validate molecular weight and isotopic patterns .

Advanced: How does the introduction of trifluoromethyl groups influence the thermal and electronic properties of polymers derived from this diamine?

The electron-withdrawing trifluoromethyl groups enhance:

  • Thermal stability : Increased glass transition temperatures (TgT_g) due to restricted chain mobility (e.g., polyimides with Tg>300CT_g > 300^\circ \text{C}) .
  • Low dielectric constant : Reduced polarizability improves performance in optoelectronic applications .
  • Thermal expansion control : Rigid biphenyl cores lower the coefficient of thermal expansion (CTE) in polymer films .
    Methodological note: Use thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) to quantify these effects .

Advanced: What are the challenges in achieving high enantiomeric excess during synthesis, and how can they be addressed?

Challenges include:

  • Steric hindrance : Bulky trifluoromethyl groups impede asymmetric coupling. Mitigate via ligand design (e.g., bulky phosphine ligands) .
  • Racemization during purification : Optimize solvent systems (e.g., low-temperature recrystallization) to prevent stereochemical scrambling .
  • Catalyst poisoning : Use scavengers (e.g., molecular sieves) to remove moisture/impurities during catalytic steps .

Advanced: How do discrepancies in reported thermal stability data for polymers incorporating this diamine arise?

Variations stem from:

  • Polymerization conditions : Solvent choice (e.g., NMP vs. DMAc) affects chain packing and TgT_g .
  • Monomer purity : Trace impurities (e.g., residual catalysts) degrade thermal performance. Implement rigorous purification protocols .
  • Measurement protocols : Standardize heating rates (e.g., 10°C/min in TGA) to ensure reproducibility .

Advanced: What role does this diamine play in covalent organic frameworks (COFs), and what linking strategies are optimal?

The biphenyl backbone and amine groups enable:

  • Covalent linkages : Condensation with aldehydes (e.g., 1,3,5-triformylbenzene) to form imine-linked COFs .
  • Enhanced porosity : Trifluoromethyl groups create hydrophobic channels, improving gas adsorption selectivity .
    Methodological note: Monitor COF crystallinity via powder X-ray diffraction (PXRD) and BET surface area analysis .

Advanced: How can computational methods predict the supramolecular assembly of this compound in solid-state applications?

  • Density Functional Theory (DFT) : Model intermolecular interactions (e.g., F···H hydrogen bonding) to predict crystal packing .
  • Molecular Dynamics (MD) : Simulate polymer chain dynamics to assess CTE and TgT_g trends .
  • Hirshfeld surface analysis : Quantify non-covalent interactions from crystallographic data .

Basic: What safety considerations are paramount when handling this compound, given structural analogs' toxicity profiles?

  • Toxicity risks : Structural analogs (e.g., 2,2'-bis(trifluoromethyl)benzidine) are classified as toxic; assume similar hazards .
  • Handling protocols : Use gloveboxes for synthesis, and conduct toxicity screening (e.g., Ames test) for byproducts .
  • Waste disposal : Neutralize amines with acetic acid before aqueous disposal to prevent environmental release .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4,4',6,6'-Tetrakis(trifluoromethyl)-[1,1'-biphenyl]-2,2'-diamine
Reactant of Route 2
Reactant of Route 2
(S)-4,4',6,6'-Tetrakis(trifluoromethyl)-[1,1'-biphenyl]-2,2'-diamine

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